molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7

4-Bromo-2-methoxyphenol

Cat. No.: B1221611
CAS No.: 7368-78-7
M. Wt: 203.03 g/mol
InChI Key: WHSIIJQOEGXWSN-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a methoxy group, respectively.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a slow, tight-binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This interaction is crucial for understanding the compound’s potential as an antimicrobial agent. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, its interaction with InhA results in the inhibition of the enzyme’s activity, which is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methoxyphenol can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like chloroform or acetic acid. The reaction is typically carried out at low temperatures to control the bromination process and avoid over-bromination .

Another method involves the use of bromine and a catalyst such as iron(III) bromide to facilitate the bromination reaction. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for better control of temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 5-Bromo-2-methoxyphenol
  • 4-Hydroxy-3-methoxyphenylboronic acid

Uniqueness

4-Bromo-2-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to other brominated phenols, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIIJQOEGXWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294267
Record name 4-Bromo-2-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7368-78-7
Record name 7368-78-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxyphenol
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Synthesis routes and methods

Procedure details

A suspension of (20.7 g, 47.9 mmol, 1.0 eq) bis(2-methoxy-5-bromophenyl)carbonate in 250 ml methanol and 60 ml (120 mmol, 2.5 eq) of 2N NaOH was refluxed for 2 hours. The reaction mixture was cooled to room temperature, concentrated to a volume of ca 100 ml, and poured into 1 L of H2O. The pH was adjusted to 2 using 1N HCl. The acidic mixture was transferred to a separatory funnel, and extracted three times with ether. The ether extracts were combined and washed once with H2O, once with brine, and then dried over anhydrous sodium sulfate. Filtration, concentration and drying afforded 19.0 g of a white solid, which was recrystallized from petroleum ether to yield 17.63 g, 91% yield, of white prisms.
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?

A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of this compound in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []

Q2: Can you elaborate on the use of this compound in the synthesis of natural products?

A2: this compound serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.

Q3: What is the significance of determining the limit of detection for this compound in specific applications?

A3: Understanding the limit of detection (LOD) for this compound is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.

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